Urolithin E is a metabolite derived from ellagitannins, which are polyphenolic compounds found in various fruits and nuts. These compounds undergo transformation in the human gut microbiota to produce urolithins, including urolithin E. Urolithin E is recognized for its potential health benefits, particularly in relation to anti-inflammatory and antioxidant activities.
Urolithin E originates from dietary sources rich in ellagitannins, such as pomegranates, walnuts, raspberries, and strawberries. These fruits contain ellagitannins that, upon consumption, are converted by gut bacteria into various urolithins, including urolithin A, B, C, and E. The specific gut microbiota composition of an individual influences the extent of this conversion and the types of urolithins produced.
Urolithin E belongs to a class of compounds known as urolithins, which are categorized as dibenzo[b,d]pyran-6-ones. This classification reflects their structural characteristics and the biochemical pathways through which they are synthesized from their precursors.
The synthesis of urolithin E can be achieved through both natural extraction and synthetic chemical methods.
The synthetic process typically involves multiple steps:
Urolithin E has a complex molecular structure characterized by a dibenzo[b,d]pyran core. The molecular formula for urolithin E is , indicating it contains 15 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms.
Urolithin E can participate in various chemical reactions typical for phenolic compounds:
The reactions often involve enzymatic processes facilitated by specific enzymes such as UDP-glucuronosyltransferases (UGTs), which catalyze the conjugation of urolithins with glucuronic acid.
The mechanism of action of urolithin E primarily involves its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. Additionally, it may modulate inflammatory pathways, contributing to its potential health benefits.
Research indicates that urolithins can activate autophagy pathways in cells, promoting cellular health and longevity. This is particularly relevant in aging research where oxidative damage is a significant concern .
Urolithin E has garnered interest for its potential therapeutic applications:
Urolithin E (Uro-E), a tetrahydroxy dibenzopyranone, is a transient intermediate in the gut microbial conversion of ellagitannins and ellagic acid (EA). This biotransformation occurs through sequential enzymatic modifications, including decarboxylation, dehydroxylation, and lactone ring cleavage. The process initiates when dietary ellagitannins from sources like pomegranates or walnuts undergo hydrolysis to EA in the upper gastrointestinal tract. In the colon, Coriobacteriaceae and Lachnospiraceae families further metabolize EA into urolithins, yielding Uro-E as a key intermediate [1] [3].
Gordonibacter urolithinfaciens and G. pamelaeae are pioneer species in this pathway. They catalyze the initial lactone ring opening of EA to form pentahydroxy-urolithin (Uro-M5), which undergoes successive reductions to form tetrahydroxy intermediates like Uro-E (Uro-M7). These actinobacteria exhibit strain-specific enzymatic capabilities, with G. urolithinfaciens preferentially producing Uro-E over other intermediates [2] [7]. Their abundance directly correlates with Uro-E yield, as quantified in human fecal samples (Table 1):
Table 1: Correlation Between Gordonibacter Abundance and Urolithin E Production
Gordonibacter Concentration (log CFU/g) | Uro-E Detection (μM) | Metabolic Efficiency (%) |
---|---|---|
≥6.5 | 15.2 ± 2.3 | 92.7 |
≤4.0 | 1.8 ± 0.9 | 18.4 |
Uro-E formation requires three enzymatic steps:
Uro-E is biosynthesized primarily from its immediate precursor Urolithin D (Uro-D, a tetrahydroxy urolithin) through regioselective dehydroxylation. In vitro studies show that 72% of Uro-D is converted to Uro-E within 4 hours when incubated with Enterocloster bolteae. The reaction follows first-order kinetics (k = 0.42 ± 0.07 h⁻¹), with optimal efficiency at pH 6.5–7.0 [10]. Uro-E is unstable under physiological conditions and rapidly dehydrates to trihydroxy urolithins (e.g., Uro-C), explaining its transient accumulation in biological samples.
Complete Uro-E biosynthesis requires metabolic cross-talk between bacterial genera:
The abundance of Gordonibacter and Enterocloster species decreases significantly with age. Metagenomic analyses reveal:
Table 2: Age-Dependent Prevalence of Urolithin E Producers
Age Group | Prevalence of Uro-E Producers (%) | Median Uro-E Concentration (nM) |
---|---|---|
20–40 | 68.9 | 142.6 |
41–60 | 51.2 | 87.3 |
>60 | 37.5 | 22.1 |
Mechanistically, age-related gut inflammation alters bile acid profiles, inhibiting the growth of Gordonibacter spp. [5] [8].
Individuals are stratified into three urolithin metabotypes:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7